molecular formula C9H10BClO4 B1593155 (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid CAS No. 850568-11-5

(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Cat. No. B1593155
M. Wt: 228.44 g/mol
InChI Key: TXLCHOOKBILYOH-UHFFFAOYSA-N
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Description

(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known as 3-CEPBA, is a boronic acid derivative that has been widely used in scientific research due to its versatility. It has a wide variety of applications, including in organic synthesis, chromatography, and catalysis, as well as in biochemical and physiological studies. The purpose of

Scientific Research Applications

Optical Modulation and Sensing Applications

Phenyl boronic acids, including derivatives like (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, play a crucial role in the development of optical sensors and modulators. For instance, these compounds have been utilized for saccharide recognition due to their ability to bind with pendant diols. A particular study demonstrated the use of phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs), showcasing their ability to quench near-infrared fluorescence in response to saccharide binding. This behavior indicates the potential for creating sensitive detection systems for saccharides and other biologically relevant molecules, with applications ranging from medical diagnostics to environmental monitoring (Mu et al., 2012).

Synthetic Intermediates and Building Blocks

(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid and similar boronic acids have been recognized for their utility as synthetic intermediates and building blocks in organic chemistry. Their functional versatility allows them to be employed in a variety of chemical syntheses, including the creation of complex organic molecules. For example, boronic acids can act in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid structure opens new avenues for application, indicating their broad utility in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Catalysis and Organic Transformations

The catalytic properties of boronic acids, including (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, enable their use in various organic transformations. Boronic acids can catalyze reactions by forming reversible covalent bonds with hydroxy groups, leading to both electrophilic and nucleophilic activation of substrates. This ability facilitates the formation of amides from carboxylic acids and amines, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions. Such catalytic activities underscore the significance of boronic acids in synthetic organic chemistry, offering pathways to efficiently produce pharmaceuticals, agrochemicals, and functional materials under mild conditions (Hall, 2019).

Advanced Material Development

The robustness and structural flexibility of boronic acid frameworks, such as NU-1000 synthesized using (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, highlight their potential in the development of advanced materials. NU-1000, a mesoporous metal-organic framework (MOF), has been shown to be an excellent candidate for gas separation and heterogeneous catalysis, including the catalytic deactivation of nerve agents. The ease of post-synthetic modification of such MOFs further expands their applicability in various catalytic and separation processes, illustrating the impact of boronic acid derivatives in creating versatile and highly functional materials (Wang et al., 2015).

properties

IUPAC Name

(3-chloro-4-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLCHOOKBILYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629644
Record name [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

CAS RN

850568-11-5
Record name [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(ethoxycarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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